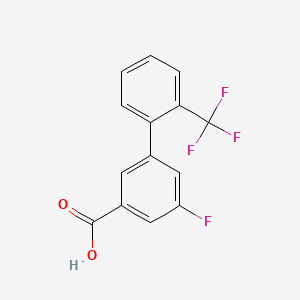

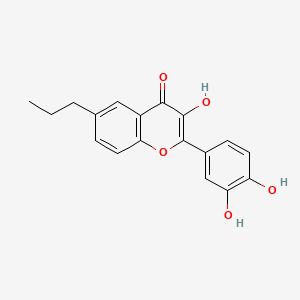

2-(3,4-dihydroxyphényl)-3-hydroxy-6-propyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of flavonoid, a class of plant secondary metabolites with antioxidant properties . Flavonoids often have a 4H-chromen-4-one structure, which is a characteristic feature of this compound. The presence of multiple hydroxy (-OH) groups typically contributes to the antioxidant activity of flavonoids .

Synthesis Analysis

The synthesis of flavonoids can be complex and often involves multiple steps. Unfortunately, without specific information on “2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of flavonoids like this compound typically includes two aromatic rings (A and B) connected by a three-carbon bridge that forms a closed pyran ring ©. The positions of the hydroxy groups and the propyl group on the rings could influence the compound’s properties and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its exact structure, the positions of the functional groups, and the conditions (e.g., pH, temperature) under which it’s studied .Applications De Recherche Scientifique

Inhibiteurs de la phosphodiestérase 5 (PDE5)

Ce composé est un dérivé d'hydrazone semi-synthétique de la quercétine . Il a été étudié pour son activité potentielle en tant qu'inhibiteur de la phosphodiestérase 5 (PDE5) . Les inhibiteurs de PDE5 contrastent la dégradation de l'adénosine monophosphate cyclique 3′,5′ (AMPc) et/ou du guanosine monophosphate cyclique 3′,5′ (GMPc), favorisant ainsi plusieurs effets en aval .

Traitement de la dysfonction érectile et de l'hypertension pulmonaire

Les inhibiteurs de l'isoforme PDE5, en particulier, interfèrent avec l'hydrolyse du GMPc et induisent la relaxation des muscles lisses dans des tissus spécifiques . Ces composés trouvent des applications cliniques dans le traitement de la dysfonction érectile et de l'hypertension pulmonaire .

Traitements potentiels contre d'autres maladies

Les inhibiteurs de PDE5 sont actuellement à l'étude pour lutter contre la neurodégénérescence , la dépression , le diabète et des pathologies rares telles que la dystrophie musculaire de Duchenne .

Technique de synthèse organique

2HPA présente la capacité de réagir avec des molécules diénophiles, telles que le benzaldéhyde. Cette réaction conduit à la formation d'un acide conjugué. La recherche explore le potentiel d'utilisation de 2HPA dans les réactions de Diels-Alder, une technique fondamentale de synthèse organique pour la création de structures cycliques.

Activités anticomplémentaires, antioxydantes, antilipoperoxydantes et anti-inflammatoires

Deux préparations hydrosolubles à haut poids moléculaire présentant des activités anticomplémentaires, antioxydantes, antilipoperoxydantes et anti-inflammatoires élevées ont été isolées des racines de Symphytum asperum et de S. <a data-citationid="3d24695f-39bd-78c6-021f-6c16b5cd7310-36-group" h="ID=SERP,5015.1"

Mécanisme D'action

Target of Action

The compound 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one, also known as Quercetin, primarily targets the quinone reductase 2 (QR2) enzyme . This enzyme, along with the human QR1 homolog, catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .

Mode of Action

Quercetin acts as a specific inhibitor of QR2 . By inhibiting QR2, it potentially causes lethal oxidative stress in plasmodium . This inhibition of antioxidant activity in plasmodium may contribute to killing the malaria-causing parasites .

Biochemical Pathways

Quercetin affects multiple biochemical pathways. It is a metabolite of dopamine by monoamine oxidase activity, or MAO, in differentiated neuronal cells . Physiological concentrations of Quercetin in isolated mitochondria were highly potent in inducing a pathway associated with programmed cell death (or apoptosis), permeability transition .

Pharmacokinetics

It is known that quercetin is a natural flavonoid found in various vegetables and fruits, such as berries, lovage, capers, cilantro, dill, apples, and onions . It is widely distributed in plants and is an antioxidant .

Result of Action

The inhibition of QR2 by Quercetin may potentially cause lethal oxidative stress . This could lead to the death of malaria-causing parasites . Additionally, Quercetin’s action on mitochondria can induce programmed cell death, or apoptosis .

Action Environment

The action of Quercetin can be influenced by environmental factors. For example, the SARS-CoV-2 main protease is an ideal therapeutic target for COVID-19 drug development . Natural products like Quercetin, which are compounds naturally present in the environment, offer advantages such as low toxicity and diverse activities, presenting a viable source for antiviral drug development .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It shares structural similarities with quercetin, which is known to interact with various enzymes, proteins, and other biomolecules . For instance, quercetin has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), which are involved in the metabolism of dopamine . It’s plausible that 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one may have similar interactions due to its structural similarity.

Cellular Effects

Compounds with similar structures, such as quercetin, have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Quercetin, for example, has demonstrated neuroprotective effects in both in vitro and in vivo studies .

Molecular Mechanism

The exact molecular mechanism of action of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is not well-defined. Based on its structural similarity to quercetin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds like quercetin have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds like quercetin have been studied for their effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one are not well-known. Similar compounds like quercetin are known to be involved in various metabolic pathways. For instance, quercetin is metabolized into various substances, including 2-(3,4-dihydroxyphenyl)acetic acid .

Transport and Distribution

Similar compounds like quercetin are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds like dopamine, which can be metabolized into 3,4-dihydroxyphenylacetic acid, are known to have specific subcellular localizations .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-2-3-10-4-7-15-12(8-10)16(21)17(22)18(23-15)11-5-6-13(19)14(20)9-11/h4-9,19-20,22H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDXVFKTAGVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735069 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-79-2 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)